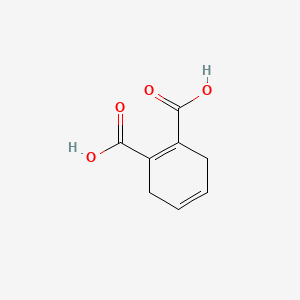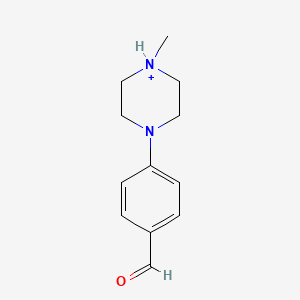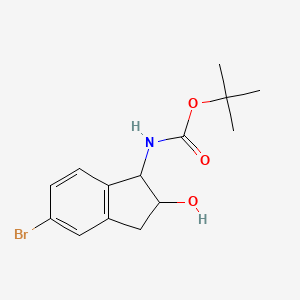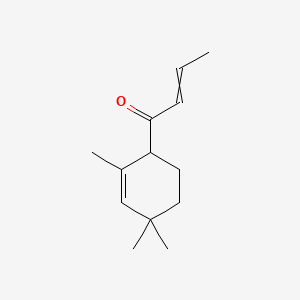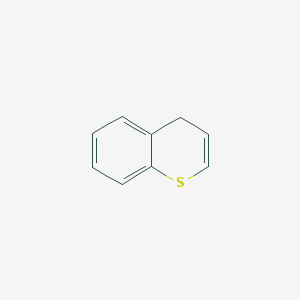![molecular formula C17H17FN4OS B14753374 9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- CAS No. 2343-15-9](/img/structure/B14753374.png)
9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
The synthesis of 9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a purine derivative.
Thioether Formation: The purine derivative undergoes a reaction with p-fluorobenzyl chloride in the presence of a base to form the thioether linkage.
Protection of Hydroxyl Group: The hydroxyl group of the purine is protected using tetrahydropyran.
Purification: The final product is purified using techniques such as column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
化学反応の分析
9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- involves its role as a CHK1 inhibitor. CHK1 is a protein kinase that plays a critical role in the DNA damage response. By inhibiting CHK1, the compound can enhance the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell death. The molecular targets and pathways involved include the ATR-CHK1 pathway, which is crucial for cell cycle regulation and DNA repair .
類似化合物との比較
Similar compounds to 9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- include other purine derivatives with modifications at the 6-position. Some examples are:
2,6-Disubstituted-9H-purine: These compounds also act as CHK1 inhibitors and have similar biological activities.
6-Mercaptopurine: A well-known purine derivative used in cancer treatment, particularly for leukemia.
2,4-Disubstituted-thieno[3,2-d]pyrimidine: Another class of CHK1 inhibitors with a different core structure but similar biological activity.
The uniqueness of 9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
2343-15-9 |
|---|---|
分子式 |
C17H17FN4OS |
分子量 |
344.4 g/mol |
IUPAC名 |
6-[(4-fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C17H17FN4OS/c18-13-6-4-12(5-7-13)9-24-17-15-16(19-10-20-17)22(11-21-15)14-3-1-2-8-23-14/h4-7,10-11,14H,1-3,8-9H2 |
InChIキー |
UDIOVWLJCYRLDH-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)N2C=NC3=C2N=CN=C3SCC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)

![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
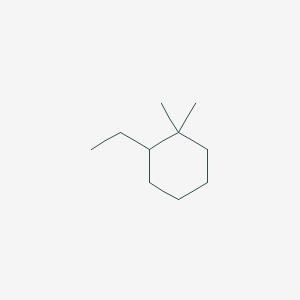
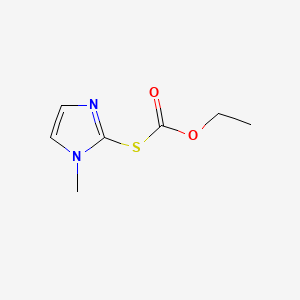
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)


